molecular formula C16H16FNO2 B11411396 3-[1-Allyl-5-(4-fluoro-phenyl)-1H-pyrrol-2-yl]-propionic acid

3-[1-Allyl-5-(4-fluoro-phenyl)-1H-pyrrol-2-yl]-propionic acid

Cat. No.: B11411396
M. Wt: 273.30 g/mol
InChI Key: SRSKXYBEKPJPPR-UHFFFAOYSA-N
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Description

3-[5-(4-fluorophenyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]propanoic acid is a synthetic organic compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 3-[5-(4-fluorophenyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]propanoic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the pyrrole ring: This can be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the fluorophenyl group: This step involves the use of a fluorinated benzene derivative, which can be introduced through a Friedel-Crafts acylation reaction.

    Alkylation: The prop-2-en-1-yl group can be introduced through an alkylation reaction using an appropriate alkyl halide.

Chemical Reactions Analysis

3-[5-(4-fluorophenyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]propanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[5-(4-fluorophenyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in the proliferation of cancer cells or the replication of viruses .

Comparison with Similar Compounds

3-[5-(4-fluorophenyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]propanoic acid can be compared with other pyrrole derivatives, such as:

    5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound also contains a fluorophenyl group and exhibits similar biological activities.

    4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Another fluorinated derivative with antiviral properties.

    (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid: Used for the treatment of dyslipidemia and prevention of cardiovascular diseases.

Properties

Molecular Formula

C16H16FNO2

Molecular Weight

273.30 g/mol

IUPAC Name

3-[5-(4-fluorophenyl)-1-prop-2-enylpyrrol-2-yl]propanoic acid

InChI

InChI=1S/C16H16FNO2/c1-2-11-18-14(8-10-16(19)20)7-9-15(18)12-3-5-13(17)6-4-12/h2-7,9H,1,8,10-11H2,(H,19,20)

InChI Key

SRSKXYBEKPJPPR-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=CC=C1C2=CC=C(C=C2)F)CCC(=O)O

Origin of Product

United States

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